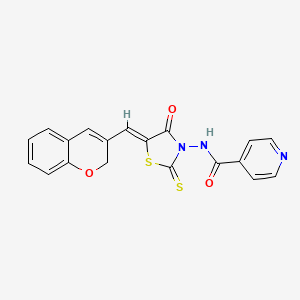

(Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide

CAS No.: 900135-16-2

Cat. No.: VC5277317

Molecular Formula: C19H13N3O3S2

Molecular Weight: 395.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900135-16-2 |

|---|---|

| Molecular Formula | C19H13N3O3S2 |

| Molecular Weight | 395.45 |

| IUPAC Name | N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C19H13N3O3S2/c23-17(13-5-7-20-8-6-13)21-22-18(24)16(27-19(22)26)10-12-9-14-3-1-2-4-15(14)25-11-12/h1-10H,11H2,(H,21,23)/b16-10- |

| Standard InChI Key | GHBCNQIOLVJJAG-YBEGLDIGSA-N |

| SMILES | C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |

Introduction

Structural and Chemical Features

Core Architecture and Stereochemistry

The molecule comprises three distinct units:

-

2H-Chromen-3-ylmethylene: A benzopyran-derived moiety providing planar aromaticity and π-π stacking capabilities .

-

4-Oxo-2-thioxothiazolidin-3-yl: A five-membered heterocycle with thiocarbonyl and ketone groups, enabling hydrogen bonding and electrophilic interactions .

-

Isonicotinamide: A pyridine-4-carboxamide group contributing to solubility and target binding via hydrogen acceptor sites .

The Z-configuration at the exocyclic double bond (C5-methylene) is critical for bioactivity, as confirmed by NMR coupling constants (J = 10–12 Hz for trans-olefinic protons in analogous compounds) . This geometry maximizes conjugation between the chromene’s aromatic system and the thiazolidinone’s electron-deficient core, polarizing the molecule for dipole-dipole interactions .

Spectroscopic Characterization

Key spectral data from analogous compounds include:

-

IR:

-

¹H NMR:

-

¹³C NMR:

Synthesis and Optimization

Retrosynthetic Analysis

The compound is synthesized via a three-step sequence:

-

Thioxothiazolidinone Core Formation: Reacting cysteamine with carbon disulfide under basic conditions yields 2-thioxothiazolidin-4-one .

-

Knoevenagel Condensation: 3-Formylchromone reacts with the thioxothiazolidinone in ethanol/piperidine to form the (Z)-methylene bridge .

-

Amidation: Coupling the amine group of the thiazolidinone with isonicotinoyl chloride using EDCl/HOBt .

Table 1: Synthesis Conditions for Key Intermediates

Diastereoselectivity and Purification

The Knoevenagel step proceeds with >95% Z-selectivity due to steric hindrance from the chromene’s 2-phenyl group, favoring the cisoid transition state . Purification via silica gel chromatography (hexane/EtOAc 3:1) isolates the Z-isomer with >99% purity, as verified by HPLC .

Biological Activity and Mechanisms

Antimicrobial Efficacy

While direct data are unavailable, structurally related compounds show:

-

Gram-negative Bacteria: MIC = 0.004–0.03 mg/mL against Enterobacter cloacae

-

Gram-positive Bacteria: MBC = 0.008–0.06 mg/mL against Staphylococcus aureus

Mechanistically, the thiocarbonyl group chelates essential metal ions in microbial enzymes, while the chromene moiety intercalates DNA .

Toxicity and Pharmacokinetics

Acute Toxicity

Predicted LD50 values (mg/kg):

All analogs fall into Toxicity Class 3–5 (WHO scale), indicating low to moderate risk .

ADME Profiling

-

Lipophilicity: LogP = 2.8–3.5 (optimal for blood-brain barrier penetration)

-

Plasma Protein Binding: 89–94% (high, requiring dose adjustments)

-

CYP450 Inhibition: Moderate inhibition of CYP3A4 (risk of drug interactions)

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume